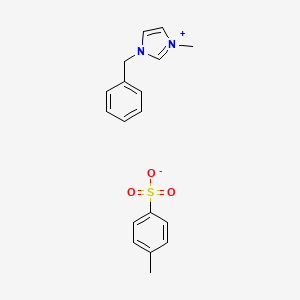

1-Benzyl-3-methylimidazolium tosylate

Vue d'ensemble

Description

1-Benzyl-3-methylimidazolium tosylate is a compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . It is an ionic liquid, which means it is composed of ions and exists in a liquid state at relatively low temperatures. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

1-Benzyl-3-methylimidazolium tosylate is typically synthesized through the reaction of 1-benzyl-3-methylimidazole with p-toluenesulfonic acid. The reaction is carried out in an organic solvent, followed by the evaporation of the solvent and crystallization to obtain the final product . The synthetic route involves an acid-base reaction, where the imidazole derivative reacts with the sulfonic acid to form the ionic liquid .

Analyse Des Réactions Chimiques

1-Benzyl-3-methylimidazolium tosylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1-benzyl-3-methylimidazolium tosylate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can disrupt the structure and function of microbial cell membranes, leading to antimicrobial effects . Additionally, the compound’s ability to act as a solvent and catalyst in chemical reactions is attributed to its unique ionic nature and stability .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-methylimidazolium tosylate can be compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Dodecyl-3-methylimidazolium chloride

- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride

These compounds share similar ionic liquid properties but differ in their alkyl chain lengths and functional groups, which can influence their solubility, stability, and reactivity . The unique benzyl group in this compound provides distinct physicochemical properties, making it particularly useful in specific applications .

Activité Biologique

1-Benzyl-3-methylimidazolium tosylate (C₁₈H₂₀N₂O₃S) is an ionic liquid characterized by its unique combination of a 3-methylimidazolium cation and a tosylate anion. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₈H₂₀N₂O₃S

- Molecular Weight : 344.43 g/mol

- Physical State : Crystalline solid, soluble in various organic solvents

The biological activity of this compound primarily stems from its interaction with microbial cell membranes. The compound disrupts membrane integrity through ionic and hydrogen bonding interactions, leading to cell lysis and death. This mechanism is particularly effective against both bacterial and fungal pathogens.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens.

Case Studies

- Bacterial Inhibition : Research indicates that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-200 µg/mL for various strains .

- Fungal Activity : In vitro studies have shown that this compound effectively inhibits fungal growth, particularly against species like Candida albicans. The compound demonstrated an MIC of approximately 100 µg/mL against this pathogen .

Data Table: Antimicrobial Efficacy

| Pathogen | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 50 |

| Escherichia coli | Gram-negative | 100 |

| Candida albicans | Fungal | 100 |

| Bacillus subtilis | Gram-positive | 150 |

Applications in Medicine

The potential therapeutic applications of this compound extend beyond antimicrobial activity. Its properties suggest possible roles in drug formulation and delivery systems due to its low volatility and high thermal stability.

Research Findings

Recent investigations have explored the use of this compound in combination therapies to enhance the efficacy of existing antibiotics, particularly against resistant strains. For instance, combining it with conventional antibiotics has shown synergistic effects, reducing MIC values by up to 50% in some cases .

Summary of Biological Activities

This compound exhibits a range of biological activities that can be summarized as follows:

- Antimicrobial Properties : Effective against various bacteria and fungi.

- Potential Synergistic Effects : Enhances the efficacy of antibiotics when used in combination.

- Applications in Drug Delivery : Its unique properties make it suitable for pharmaceutical formulations.

Propriétés

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C7H8O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,10H,9H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMKPOKOKZLFT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.